allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 503432-53-9
Cat. No.: VC4261574
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503432-53-9 |
|---|---|
| Molecular Formula | C17H15ClN2O3S |
| Molecular Weight | 362.83 |
| IUPAC Name | prop-2-enyl 5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C17H15ClN2O3S/c1-3-8-23-16(22)14-10(2)19-17-20(13(21)9-24-17)15(14)11-4-6-12(18)7-5-11/h3-7,15H,1,8-9H2,2H3 |
| Standard InChI Key | VPAIBTZSUPCDGJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCC=C |
Introduction
Synthesis Methods
The synthesis of thiazolopyrimidine derivatives generally involves cyclization reactions starting from appropriate precursors. Common synthetic routes include the use of thiazole and pyrimidine derivatives as starting materials. The specific synthesis method for allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not detailed in the available sources, but it likely involves multi-step organic reactions similar to those used for related compounds.
Biological Activity
Thiazolopyrimidine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. These compounds typically function by inhibiting specific enzymes or modulating signaling pathways in cells. While specific biological activity data for allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not available, related compounds have shown promise in these areas.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Thiazolopyrimidine Derivative A | Thiazole ring + phenyl group | Anticancer | Lacks allyl ester |
| Thiazolopyrimidine Derivative B | Thiazole ring + alkyl substituent | Antibacterial | Different substitution pattern |
| Allyl 5-(4-Chlorophenyl)-2-Ethyl-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]pyrimidine-6-Carboxylate | Thiazolo[3,2-a]pyrimidine core, allyl ester, chlorophenyl group | Potential therapeutic applications | Presence of allyl ester and chlorophenyl group |
Research Findings and Future Directions
Research on thiazolopyrimidine derivatives highlights their potential in medicinal chemistry due to their diverse biological activities. Future studies should focus on optimizing the synthesis methods and exploring the therapeutic applications of these compounds. Molecular docking and in vitro assays can provide valuable insights into their mechanisms of action and potential as enzyme inhibitors or modulators of cellular pathways.
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